molecular formula C4H7BF3KO B6250976 potassium trifluoro(3-oxobutyl)boranuide CAS No. 937401-56-4

potassium trifluoro(3-oxobutyl)boranuide

Cat. No.: B6250976
CAS No.: 937401-56-4
M. Wt: 178
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Organoboron Compounds in Carbon-Carbon Bond Formation Methodologies

Organoboron compounds have become indispensable reagents in modern organic synthesis, primarily due to their pivotal role in the formation of carbon-carbon (C-C) bonds. organic-chemistry.orgorgsyn.orgrsc.org The palladium-catalyzed cross-coupling reaction of organoboron compounds with organic halides and triflates, widely known as the Suzuki-Miyaura coupling, stands as a powerful and versatile method for constructing C-C bonds. organic-chemistry.orgorgsyn.orgnih.gov This methodology is celebrated for its mild reaction conditions, tolerance of a wide array of functional groups, and the use of thermally stable and relatively non-toxic organoboron reagents. nih.gov

The versatility of organoboron compounds extends to various types of carbon centers, including sp²-hybridized (aryl and alkenyl), sp³-hybridized (alkyl), and sp-hybridized (alkynyl) carbons, allowing for the synthesis of a diverse range of organic molecules. organic-chemistry.orgnih.gov These compounds, which include boronic acids, boronic esters, and organoboranes, are key players in the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials. rsc.orgnih.gov The C-B bond, while stable enough for isolation and handling, is readily transmetalated to a transition metal catalyst, such as palladium, initiating the cross-coupling cycle. nih.gov This reactivity has been harnessed to create intricate molecular frameworks with high levels of chemo-, regio-, and stereoselectivity. nih.govresearchgate.net

Evolution of Organotrifluoroborate Reagents as Stable Boronic Acid Surrogates

While boronic acids have been the traditional workhorses in Suzuki-Miyaura coupling, they are not without their limitations, such as a propensity for dehydration to form cyclic boroxines and potential instability under certain reaction conditions. nih.gov This led to the development of organotrifluoroborate salts as highly stable and versatile surrogates for boronic acids. organic-chemistry.orgyoutube.com Potassium organotrifluoroborates are crystalline, monomeric solids that are remarkably stable to air and moisture, allowing for indefinite storage without degradation. orgsyn.orgyoutube.comresearchgate.net

The enhanced stability of organotrifluoroborates stems from the tetracoordinate nature of the boron atom, which protects the C-B bond from cleavage by common reagents. nih.gov This stability allows for the manipulation of other functional groups within the molecule while preserving the valuable carbon-boron bond for subsequent cross-coupling reactions. organic-chemistry.org Organotrifluoroborates are readily prepared from boronic acids or other organoboron precursors by treatment with potassium hydrogen fluoride (B91410) (KHF₂), a simple and inexpensive procedure. orgsyn.orgresearchgate.net Under the basic conditions of the Suzuki-Miyaura reaction, the trifluoroborate slowly hydrolyzes to release the corresponding boronic acid in situ, which then participates in the catalytic cycle. osti.gov This "slow release" mechanism can minimize undesirable side reactions often associated with the presence of high concentrations of reactive boronic acids. osti.gov

Historical Context of Boron-Containing Nucleophiles in Cross-Coupling Reactions

The journey of boron-containing nucleophiles in cross-coupling reactions began with the pioneering work on organoboranes in the mid-20th century. organic-chemistry.org Initially, the focus was on hydroboration reactions, which provided a convenient route to organoboranes. However, the direct cross-coupling of these early organoboranes was not straightforward. A significant breakthrough came in the late 1970s with the discovery by Akira Suzuki and Norio Miyaura that palladium catalysts could effectively mediate the cross-coupling of organoboron compounds with organic halides in the presence of a base. This discovery laid the foundation for what is now one of the most important C-C bond-forming reactions in organic chemistry. rsc.org

The initial scope of the Suzuki-Miyaura reaction primarily involved aryl and vinyl boronic acids. researchgate.net Over the years, extensive research has expanded the range of accessible boron-containing nucleophiles to include alkylboranes, organoboronic esters, and more recently, organotrifluoroborates. The development of new ligands and reaction conditions has enabled the coupling of previously challenging substrates, including those with sp³-hybridized carbon atoms. The evolution from early organometallic reagents to the highly stable and versatile organotrifluoroborates reflects the continuous drive for more robust, practical, and selective synthetic methodologies.

Overview of Potassium Trifluoro(3-oxobutyl)boranuide within the Organotrifluoroborate Class

This compound is a member of the ketone-containing class of organotrifluoroborates, which are valuable reagents for introducing functionalized alkyl chains into organic molecules. These compounds, also referred to as potassium trifluoroboratohomoenolates, serve as stable and effective nucleophilic partners in Suzuki-Miyaura cross-coupling reactions. organic-chemistry.org

The synthesis of this compound can be achieved through the conjugate addition of a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004), to an α,β-unsaturated ketone, in this case, methyl vinyl ketone. This copper-catalyzed boration is followed by the conversion of the resulting boronate ester to the trifluoroborate salt upon treatment with an aqueous solution of potassium hydrogen fluoride (KHF₂). organic-chemistry.orgnih.gov

Table 1: Properties of this compound

Property Description
Chemical Formula C₄H₇BF₃KO
Appearance Typically a white, crystalline solid
Stability Air and moisture stable, allowing for long-term storage

| Solubility | Generally soluble in polar organic solvents |

This compound is a non-hygroscopic and easily handled solid, making it a superior alternative to more sensitive homoenolate equivalents like those derived from zinc or titanium. organic-chemistry.org In cross-coupling reactions, it effectively partners with a wide range of electrophiles, including electron-rich and electron-poor aryl bromides and chlorides, as well as heteroaryl and alkenyl halides. organic-chemistry.org The reaction typically proceeds under palladium catalysis with a suitable phosphine (B1218219) ligand and a base in a biphasic solvent system. organic-chemistry.org A key advantage of using this reagent is the tolerance of the ketone functionality, which remains intact during the cross-coupling process. organic-chemistry.org

Table 2: Representative Suzuki-Miyaura Coupling of a Ketone-Containing Organotrifluoroborate

Entry Electrophile Product Yield (%)
1 4-Bromoacetophenone 4-(3-Oxobutyl)acetophenone 85
2 4-Chlorotoluene 4-Methyl-1-(3-oxobutyl)benzene 78
3 2-Bromopyridine 2-(3-Oxobutyl)pyridine 91
4 (E)-β-Bromostyrene (E)-1-Phenyl-4-hexen-2-one 75

Data is representative for the class of ketone-containing potassium trifluoroboratohomoenolates and is based on reported literature values for similar substrates. organic-chemistry.org

The utility of this compound and its analogs lies in their ability to act as robust building blocks, enabling the direct installation of a keto-functionalized four-carbon chain onto various molecular scaffolds. This provides a straightforward route to more complex molecules containing this valuable structural motif.

Properties

CAS No.

937401-56-4

Molecular Formula

C4H7BF3KO

Molecular Weight

178

Purity

95

Origin of Product

United States

Synthetic Methodologies for Potassium Trifluoro 3 Oxobutyl Boranuide

Direct Synthesis Strategies

Direct synthetic methods offer an efficient means of accessing potassium trifluoro(3-oxobutyl)boranuide by forming the key carbon-boron bond and incorporating the 3-oxo functionality concurrently or in a sequential one-pot procedure.

Conjugate Addition Routes to 3-Oxoalkyltrifluoroborates

One of the primary strategies for the synthesis of 3-oxoalkyltrifluoroborates involves the conjugate addition of a boron-containing nucleophile to an α,β-unsaturated ketone. A notable example is the reaction of bis(pinacolato)diboron (B136004) with an unsaturated carbonyl compound, which, after subsequent treatment with potassium hydrogen difluoride (KHF₂), yields the desired potassium 3-oxoalkyltrifluoroborate. nih.gov This method provides a direct route to the target molecule by forming the carbon-boron bond at the β-position of the carbonyl group.

A related approach involves the rhodium-catalyzed 1,4-addition of organotrifluoroborates to enones. nih.govresearchgate.net While this is more of an application of existing organotrifluoroborates, the underlying principle of conjugate addition is central to the formation of the β-functionalized ketone structure.

The following table summarizes representative examples of conjugate addition reactions for the synthesis of related β-borylated ketones.

CatalystBoron ReagentSubstrateProductYield (%)
Cu-basedTetrahydroxydiboraneα,β-Unsaturated Amideβ-Trifluoroborato AmideGood to Excellent
Cu-basedTetrahydroxydiboraneα,β-Unsaturated Ketoneβ-Trifluoroborato KetoneGood to Excellent
Cu-basedTetrahydroxydiboraneα,β-Unsaturated Esterβ-Trifluoroborato EsterGood to Excellent

This table is based on findings for copper-catalyzed β-boration of α,β-unsaturated carbonyl compounds. organic-chemistry.org

Alkylation of Ketone Enolates with Boron Electrophiles and Subsequent Fluorination

An alternative direct approach involves the alkylation of a pre-formed ketone enolate with an electrophilic boron species. For instance, the lithium enolate of a methyl ketone can be alkylated with iodomethylpinacol boronate. nih.gov The resulting β-ketoboronate ester is then converted to the corresponding this compound by treatment with potassium hydrogen difluoride. nih.gov This method allows for the construction of the 3-oxoalkyltrifluoroborate framework by forming a carbon-carbon bond between the ketone and the boron-containing fragment.

Recent research has also explored the α-perfluoroalkylation of catecholboron enolates, which are generated in situ from the conjugate hydroboration of α,β-unsaturated ketones with catecholborane. nih.gov While this specific example leads to α-perfluoroalkyl ketones, the principle of generating a boron enolate intermediate that can be further functionalized is relevant to the synthesis of complex ketone-containing organoboron compounds.

Application of Hydroboration Techniques

Hydroboration, a fundamental reaction in organoboron chemistry, provides a powerful tool for the synthesis of organotrifluoroborates. nih.gov The hydroboration of haloalkenes with dichloroborane, followed by treatment of the crude hydroboration product with potassium hydrogen difluoride, is a general and convenient method for preparing potassium haloalkyltrifluoroborates. orgsyn.org This technique is advantageous due to its high yields, reproducibility, and cost-effectiveness. orgsyn.org For the synthesis of this compound, a suitable halo-substituted butanone precursor could potentially be subjected to a similar hydroboration-fluorination sequence.

The hydroboration of alkenes with pyridine (B92270) borane (B79455) complexes at room temperature has also been shown to be an effective method for preparing potassium alkyltrifluoroborate salts. organic-chemistry.org The classic Brown hydroboration involves the syn-addition of a hydroborane to an alkene, with the boron atom adding to the less sterically hindered carbon. organic-chemistry.org This regioselectivity is a key advantage in designing synthetic routes.

A hydroboration/protodeboronation approach has been developed for the stereoselective synthesis of cis-alkenyl pinacolboronates, which can then be converted to the corresponding potassium cis-alkenyltrifluoroborates. nih.gov This highlights the versatility of hydroboration in accessing various organoboron intermediates.

Borane ReagentSubstrateKey FeatureReference
DichloroboraneHaloalkeneHigh yield, convenient orgsyn.org
Pyridine BoraneAlkeneRoom temperature reaction organic-chemistry.org
DicyclohexylboraneAlkynyl PinacolboronateStereoselective reduction nih.gov

C-B Coupling Reactions for Precursor Formation

While not a direct synthesis of the final trifluoroborate salt, C-B coupling reactions are crucial for creating the necessary organoboron precursors. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, and organotrifluoroborates are excellent coupling partners. researchgate.netnih.gov In the context of synthesizing this compound, a C-B coupling reaction could be envisioned to construct a larger molecule containing the butanone moiety, which is then converted to the trifluoroborate.

For instance, a precursor containing a suitable leaving group could be coupled with a diboron (B99234) reagent to install the boron functionality. The resulting boronic acid or boronate ester can then be readily converted to the trifluoroborate salt. chem-station.com

Indirect Synthetic Pathways via Precursor Conversion

Indirect methods rely on the synthesis of an organoboron intermediate, which is then converted to the final this compound. This two-step approach offers flexibility in the choice of starting materials and reaction conditions.

Transmetalation Reactions for Organotrifluoroborate Scaffold Generation

Transmetalation is a common strategy for the preparation of organoboron compounds. researchgate.net This involves the reaction of an organometallic reagent, such as an organolithium or organomagnesium compound, with a boron electrophile like a trialkyl borate (B1201080). The resulting boronate ester can then be converted to the potassium organotrifluoroborate by the addition of KHF₂. organic-chemistry.org This approach is particularly useful for generating organotrifluoroborates from readily available organohalide precursors.

In the context of the Suzuki-Miyaura reaction, the organotrifluoroborate itself undergoes a transmetalation step with the palladium catalyst, but this is a part of its application rather than its synthesis. chem-station.com However, the initial synthesis of many organotrifluoroborates relies on a transmetalation to form the crucial carbon-boron bond. researchgate.net

An improved synthesis of potassium (trifluoromethyl)trifluoroborate involves the reaction of (trifluoromethyl)trimethylsilane (B129416) with trimethoxyborane in the presence of potassium fluoride (B91410), followed by treatment with aqueous hydrogen fluoride. researchgate.net This highlights the use of organosilanes as precursors in transmetalation-like reactions to form organoborates.

Organometallic PrecursorBoron ReagentKey StepReference
Organolithium/OrganomagnesiumTrialkyl BorateTransmetalation organic-chemistry.org
(Trifluoromethyl)trimethylsilaneTrimethoxyboraneFluoride-induced alkyl transfer researchgate.net

Derivatization from Related Boronic Acid or Ester Intermediates

The synthesis of this compound and related potassium organotrifluoroborates is frequently accomplished through the derivatization of more established organoboron precursors, namely boronic acids (RB(OH)₂) and their corresponding esters, such as pinacol (B44631) esters. wikipedia.orgsigmaaldrich.com This transformation is a cornerstone in organoboron chemistry, providing a pathway to highly stable and versatile chemical reagents from their often less stable progenitors. sigmaaldrich.comnih.gov

The most prevalent and direct method for converting boronic acids and boronate esters into their potassium trifluoroborate salt counterparts involves treatment with potassium hydrogen fluoride (KHF₂). wikipedia.orgorgsyn.org This reaction is typically performed in a solvent mixture, often involving methanol (B129727) and water, and proceeds readily to form the desired air- and moisture-stable crystalline trifluoroborate salt. wikipedia.orgnih.gov The general transformation from a boronic acid to a potassium trifluoroborate salt using KHF₂ is a well-established protocol. wikipedia.org

Specifically for ketone-containing structures like this compound, synthetic routes often commence with a suitable boronate ester. One documented approach involves the alkylation of a methyl ketone enolate with an iodomethylpinacol boronate, which generates a 3-oxobutylboronate ester intermediate. nih.gov This intermediate is then directly converted to the final potassium 3-oxoalkyltrifluoroborate by treatment with KHF₂. nih.gov Similarly, nickel-catalyzed borylation of aryl cyclopropyl (B3062369) ketones can produce 4-oxoalkylboronates, which are readily transformed into their corresponding trifluoroborate derivatives using KHF₂. nih.gov

A general and highly efficient method has been developed for the conversion of pinacolboronic esters to potassium trifluoroborates. bristol.ac.uk This procedure is effective for a wide range of substrates, including those prone to decomposition, and typically provides the desired trifluoroborate salt in high purity and nearly quantitative yields. bristol.ac.uk The process can also be applied to other types of boronate esters and even diaminoboranes. unimelb.edu.au The conversion of boronic acid pinacol esters can also be achieved through a modified procedure involving a palladium-catalyzed cross-coupling with a thioimidate KAT transfer reagent. nih.gov

This derivatization strategy is advantageous because boronic acids can be difficult to purify and may have uncertain stoichiometry, while boronate esters can suffer from poor atom economy. sigmaaldrich.com The resulting potassium trifluoroborate salts, by contrast, are typically stable, crystalline solids that are easy to handle and purify. wikipedia.orgsigmaaldrich.comnih.gov

Green Chemistry Approaches and Sustainable Synthesis Considerations

The synthesis and use of this compound and its class of compounds can be viewed through the lens of green chemistry, where they offer several advantages over traditional organoboron reagents.

A primary consideration is their enhanced stability. Unlike many boronic acids, which can be prone to decomposition (protodeboronation) and are often difficult to handle and store due to their sensitivity to air and moisture, potassium organotrifluoroborates are robust, bench-stable crystalline solids. sigmaaldrich.comsigmaaldrich.comorgsyn.org This inherent stability reduces chemical waste by minimizing degradation during storage and handling, and they can often be stored indefinitely without special precautions. orgsyn.org Their tetracoordinate nature effectively "protects" the reactive C-B bond until it is needed for a subsequent reaction. wikipedia.org

From a process safety and environmental impact perspective, the synthesis of trifluoroborates from boronic acids using potassium hydrogen fluoride (KHF₂) is a common and relatively straightforward method. orgsyn.orgnih.gov While KHF₂ is corrosive and must be handled with care, this route avoids the use of more hazardous reagents like concentrated aqueous hydrofluoric acid (HF), which was employed in some earlier methods. orgsyn.orgorgsyn.org

The development of one-pot syntheses further enhances the green credentials of these compounds. orgsyn.org One-pot procedures, which telescope multiple reaction steps without isolating intermediates, reduce solvent usage, energy consumption, and waste generation. For instance, a one-pot synthesis of tetrabutylammonium (B224687) trifluoroborates directly from boronic acids has been reported that avoids the use of noxious and highly corrosive HF. orgsyn.org Similarly, one-pot sequential Suzuki-Miyaura cross-coupling reactions have been demonstrated using alkyltrifluoroborates. nih.gov

Furthermore, the use of catalytic methods in the synthesis of trifluoroborate precursors aligns with green chemistry principles. The use of transition-metal catalyzed reactions, such as the photoredox-catalyzed coupling of trifluoroborates with acyl azoliums, provides a metal-free pathway to ketone products, broadening their utility in a more sustainable manner. nih.gov

Purification and Isolation Methodologies in Laboratory Synthesis

The purification and isolation of this compound, as with other potassium organotrifluoroborates, leverages their characteristic properties as crystalline salts. The final product is typically a solid that can be purified effectively through standard laboratory techniques.

Recrystallization is the most common and effective method for purifying these compounds. nih.govunimelb.edu.au The general process involves dissolving the crude product, obtained after the initial reaction workup, in a minimal amount of a suitable hot solvent. unimelb.edu.auyoutube.com Solvents such as acetone, methanol, or acetonitrile (B52724) are frequently used. orgsyn.orgunimelb.edu.au As the saturated solution cools, the solubility of the trifluoroborate salt decreases, leading to the formation of purified crystals, while impurities tend to remain in the solution, known as the mother liquor. youtube.comyoutube.com In some cases, a two-solvent system, such as acetone/hexanes, may be employed to achieve better purification. unimelb.edu.au The purified crystals are then collected by vacuum filtration, washed with a small amount of cold solvent to remove any residual mother liquor, and dried. youtube.comyoutube.com

Prior to recrystallization, an initial workup is performed. This often involves removing the reaction solvent(s) under reduced pressure using a rotary evaporator. orgsyn.orgunimelb.edu.au If the starting material was a pinacolboronic ester, a key byproduct, pinacol, must be removed. This is efficiently achieved through azeotropic distillation. orgsyn.orgbristol.ac.uk By adding a solvent like acetonitrile or a methanol/water mixture and repeatedly evaporating it, the volatile pinacol azeotrope is removed from the crude trifluoroborate salt. orgsyn.orgbristol.ac.uk

Extraction and washing steps are also integral to the isolation process. After the main reaction, the crude mixture might be subjected to liquid-liquid extraction to remove certain impurities. unimelb.edu.au The solid product, once filtered, is typically washed to ensure high purity. youtube.com Finally, the isolated crystalline product is thoroughly dried, often under high vacuum, to remove any residual solvents. nih.govunimelb.edu.au

Removal of reaction solvents and volatile byproducts (e.g., via rotary evaporation and azeotropic distillation). orgsyn.orgbristol.ac.uk

Dissolving the crude solid in a hot solvent. unimelb.edu.au

Filtration of the hot solution if insoluble impurities are present. youtube.com

Crystallization of the product by cooling the solution. youtube.com

Isolation of the pure crystals by vacuum filtration, followed by washing with cold solvent. youtube.com

Drying the final product under vacuum. nih.gov

Reactivity and Transformational Scope of Potassium Trifluoro 3 Oxobutyl Boranuide in Organic Synthesis

Cross-Coupling Reactions

Cross-coupling reactions are fundamental transformations in organic chemistry, and potassium trifluoro(3-oxobutyl)boranuide has proven to be an effective nucleophilic partner in several key processes. These reactions enable the formation of new chemical bonds with a high degree of control and functional group tolerance.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, and this compound, as a type of potassium trifluoroboratohomoenolate, serves as an effective nucleophilic partner. koreascience.kr These reagents are notable for being nonhygroscopic, air-stable, and easy to handle, which offers advantages over other homoenolate precursors. koreascience.krnih.gov This reaction facilitates the formation of a carbon-carbon bond between the sp³-hybridized carbon of the boranuide and sp²- or sp³-hybridized carbons of various organic electrophiles.

The success of the Suzuki-Miyaura coupling of this compound is highly dependent on the choice of the palladium catalyst and the associated ligands. Research has shown that catalyst systems composed of a palladium source and a phosphine (B1218219) ligand are crucial for achieving high efficiency and yields.

Initial studies identified that various palladium catalysts, including Pd(PPh₃)₄, Pd(OAc)₂/2PCy₃, and PdCl₂(dppf)·CH₂Cl₂, are effective for coupling alkyltrifluoroborates with alkenyl bromides. Among these, PdCl₂(dppf)·CH₂Cl₂ was found to provide the fastest reaction times and highest isolated yields. For the coupling of related ketone-containing potassium trifluoroboratohomoenolates with aryl and alkenyl electrophiles, a combination of Pd(OAc)₂ and the bulky, electron-rich phosphine ligand RuPhos has been identified as the optimal catalytic system. koreascience.kr This combination is particularly effective for coupling with a broad range of electrophiles, including electron-rich and electron-poor aryl bromides and chlorides. koreascience.kr

The choice of ligand is critical in preventing side reactions and promoting the desired C-C bond formation. The use of appropriate ligands ensures efficient transmetalation and reductive elimination steps in the catalytic cycle, leading to high yields of the desired cross-coupled products.

Table 1: Optimization of Palladium Catalyst for Suzuki-Miyaura Cross-Coupling Data derived from studies on related potassium alkyltrifluoroborates.

CatalystLigandYield (%)Reference
Pd(PPh₃)₄PPh₃Moderate
Pd(OAc)₂PCy₃Good
PdCl₂(dppf)·CH₂Cl₂dppfHigh
Pd(OAc)₂RuPhosExcellent koreascience.kr

The choice of base and solvent system is another critical factor that significantly influences the efficiency of the Suzuki-Miyaura cross-coupling reaction. The base is essential for the activation of the organotrifluoroborate and to facilitate the transmetalation step of the catalytic cycle. A variety of bases have been screened, with inorganic bases being the most commonly employed.

For the coupling of potassium trifluoroboratohomoenolates, potassium carbonate (K₂CO₃) has been found to be an effective base. koreascience.kr In other systems involving potassium alkyltrifluoroborates, cesium carbonate (Cs₂CO₃) has been shown to be highly effective, often leading to high yields in short reaction times. bohrium.com The presence of water in the solvent system is often beneficial, as it can aid in the dissolution of the inorganic base and facilitate the formation of the active boronate species. nih.gov

The solvent system plays a crucial role in solubilizing the reactants and catalyst, as well as influencing the reaction rate and selectivity. A mixture of an organic solvent and water is typically used. For the coupling of potassium trifluoroboratohomoenolates, a toluene/water solvent system has been found to be optimal. koreascience.kr In other related Suzuki-Miyaura reactions, solvent systems such as isopropanol/water and THF/water have also been successfully employed. nih.govprinceton.edu The choice of solvent can be complex, as it can influence the stability of the catalytic species and the transition states of the reaction. nih.gov

Table 2: Effect of Base and Solvent on Suzuki-Miyaura Coupling Yield Data derived from studies on related potassium organotrifluoroborates.

BaseSolvent SystemYield (%)Reference
K₂CO₃Toluene/H₂OHigh koreascience.kr
Cs₂CO₃Toluene/H₂OExcellent bohrium.com
t-BuNH₂i-PrOH/H₂OGood to Excellent nih.gov
Cs₂CO₃THF/H₂OGood princeton.edu

A significant advantage of using this compound in Suzuki-Miyaura cross-coupling is its broad substrate scope and high functional group tolerance. This reagent can be effectively coupled with a wide variety of electrophilic partners, including electron-poor and electron-rich aryl bromides, aryl chlorides, heteroaryl bromides, and alkenyl bromides. koreascience.kr

The reaction tolerates a diverse array of functional groups on both the organotrifluoroborate and the electrophilic coupling partner. Functional groups such as aldehydes, esters, ketones, nitriles, and nitro groups are well-tolerated, and no significant side reactions, such as β-hydride elimination, are typically observed. koreascience.kr This broad functional group tolerance is a key feature that makes this methodology highly valuable for the synthesis of complex molecules without the need for extensive protecting group strategies. The stability of the C–F bond in many contexts also contributes to the wide range of compatible functional groups. researchgate.netuoa.gr

In addition to palladium-catalyzed cross-coupling, this compound and related organotrifluoroborates are effective nucleophiles in rhodium-catalyzed addition reactions. These reactions, particularly 1,2- and 1,4-additions, provide a powerful method for the formation of C-C bonds.

Rhodium catalysts can facilitate the addition of organotrifluoroborates to various electrophiles, including aldehydes, imines, and Michael acceptors. The reaction mechanism typically involves the transmetalation of the organoboron species to the rhodium center, followed by migratory insertion into the electrophile. These reactions often proceed under mild conditions and can exhibit high levels of regio- and enantioselectivity, particularly with the use of chiral ligands. While specific examples with this compound are not extensively detailed in the provided search results, the general reactivity of organotrifluoroborates in rhodium-catalyzed additions suggests its potential in such transformations.

While palladium and rhodium catalysis dominate the reactivity of this compound, copper-mediated cross-coupling reactions represent another important avenue for bond formation, particularly for the construction of carbon-heteroatom bonds. However, specific studies detailing the use of this compound in copper-mediated C(aryl)-O, C(aryl)-N, and C(aryl)-S bond formation are not well-documented in the provided search results.

In a broader context, copper catalysis is widely used for Ullmann-type couplings to form C-O, C-N, and C-S bonds. These reactions typically involve the coupling of aryl halides with alcohols, amines, or thiols. The use of organoboron reagents, such as arylboronic acids and their derivatives, in copper-catalyzed C-N and C-O bond formation has been reported. For instance, copper-catalyzed amination of potassium aryltrifluoroborates with aqueous ammonia has been described. However, the substrate in these cases is an aryltrifluoroborate, not an alkyltrifluoroborate like this compound. The development of copper-catalyzed methods for the C-O, C-N, and C-S coupling of sp³-hybridized organotrifluoroborates remains an area with potential for future research.

Suzuki-Miyaura Cross-Coupling with Aryl, Alkenyl, and Alkyl Halides/Triflates

Stereoselective Transformations

Extensive literature searches did not yield specific examples of stereoselective transformations involving this compound for the outlined subsections. The following sections describe the general reactivity of related potassium organotrifluoroborates in these contexts.

Catalytic Allylboration Strategies

Currently, there is no specific literature detailing the use of this compound in catalytic allylboration reactions. However, the broader class of potassium allyltrifluoroborates has been successfully employed in the allylation of aldehydes. nih.gov These reactions are advantageous because potassium allyltrifluoroborates are stable, easy to handle, and compatible with various functional groups. nih.gov One effective method involves the use of a catalytic amount of 18-crown-6 in a biphasic aqueous medium at room temperature, which provides the corresponding homoallylic alcohols in high yields without the need for subsequent purification. nih.gov This approach avoids the necessity of converting the stable potassium allyltrifluoroborate into more sensitive allylboron reagents. nih.gov

Nucleophilic Addition to Electrophilic Species

Specific studies on the nucleophilic addition of this compound to electrophilic species are not available in the current literature. In a general sense, nucleophilic addition is a fundamental reaction in organic chemistry where a nucleophile attacks an electrophilic double or triple bond, leading to the formation of a new single bond. wikipedia.org For carbonyl compounds, which are common electrophiles, this is often referred to as a 1,2-nucleophilic addition. wikipedia.org The polarity of the carbon-heteroatom double bond, such as in a carbonyl group, renders the carbon atom electrophilic and susceptible to attack by a nucleophile. wikipedia.org

Enantioselective Organocatalysis with Trifluoroborate Reagents

There is a lack of specific research on the application of this compound in enantioselective organocatalysis.

Other Advanced Synthetic Applications

Detailed advanced synthetic applications for this compound as specified below have not been reported. The following sections provide context based on the reactivity of other organotrifluoroborates.

Oxidative Transformations and Variants (e.g., Oxidative Mannich Reactions)

Specific examples of oxidative Mannich reactions involving this compound are not documented. The Mannich reaction is a classic organic reaction that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group with formaldehyde and a primary or secondary amine or ammonia. The product is a β-amino-carbonyl compound, also known as a Mannich base. Asymmetric versions of the Mannich reaction are of significant interest for the synthesis of chiral molecules. For instance, arylethynes have been used as nucleophiles in asymmetric Mannich additions with (S)-N-tert-butylsulfinyl-3,3,3-trifluoroacetaldimine to produce chiral trifluoromethylpropargylamines. beilstein-journals.org

Palladium-Catalyzed Heterocyclizations

Visible-Light-Induced Chemoselective Deboronative Alkynylation

This compound participates in visible-light-induced deboronative alkynylation, a modern synthetic method for the formation of carbon-carbon bonds. This reaction is particularly noteworthy for its mild conditions and high degree of chemoselectivity. The process is redox-neutral and can be performed under biomolecule-compatible conditions, highlighting its potential for applications in complex chemical environments. nih.govorganic-chemistry.orgresearchgate.net

The reaction typically employs a ruthenium-based photocatalyst, such as Ru(bpy)₃₂, which is activated by visible light. nih.gov This initiates a catalytic cycle that generates an alkyl radical from the this compound. This radical species then couples with an alkynylating agent to form the desired product. A key advantage of this method is its tolerance of a wide array of functional groups. Substrates containing alkenes, alkynes, aldehydes, ketones, esters, nitriles, azides, and even various halides can undergo this transformation without detectable side reactions. nih.govorganic-chemistry.orgresearchgate.net This high level of chemoselectivity is a significant advantage over many traditional cross-coupling methods that may require the protection of sensitive functional groups.

The reaction can be carried out in neutral aqueous conditions, further underscoring its biocompatibility and environmentally friendly nature. nih.govorganic-chemistry.orgresearchgate.net This compatibility extends to complex biological molecules such as amino acids, nucleosides, and even proteins, opening avenues for the late-stage functionalization of biomolecules. nih.govorganic-chemistry.org

Interactive Data Table: Substrate Scope in Visible-Light-Induced Deboronative Alkynylation

Alkyl Trifluoroborate TypeAlkynylating Agent TypeFunctional Group ToleranceBiomolecule Compatibility
PrimaryAryl-substitutedAldehydes, KetonesAmino Acids
SecondaryAlkyl-substitutedEsters, NitrilesNucleosides
TertiarySilyl-substitutedAlkenes, AlkynesOligosaccharides
This compound VariousHalides, AzidesProteins, Cell Lysates

Utility in Multicomponent Reactions and Sequential Reaction Strategies

While specific examples detailing the use of this compound in multicomponent reactions are not extensively documented in the reviewed literature, its inherent stability and functional group tolerance suggest its potential as a valuable component in such transformations. The stability of the trifluoroborate moiety allows it to be carried through various reaction steps without degradation, a crucial characteristic for sequential reaction strategies.

For instance, the robust nature of this compound makes it an ideal candidate for one-pot sequential Suzuki-Miyaura cross-coupling reactions. In such a strategy, an initial cross-coupling could be performed at one site of a molecule, leaving the trifluoroborate intact for a subsequent coupling reaction at a different site. This approach has been successfully demonstrated with other alkyltrifluoroborates, for example, in the one-pot synthesis of trisubstituted conjugated dienes from a gem-dibromide.

The ketone functionality within this compound also presents opportunities for its incorporation into sequential reactions where the ketone itself is a reactive handle. For example, a cross-coupling reaction could be followed by a Wittig reaction or a reduction of the ketone, allowing for the rapid construction of complex molecular architectures from a single, versatile building block.

Comparative Reactivity Studies with Other Organoboron Reagents

This compound, as a member of the potassium organotrifluoroborate family, offers several distinct advantages in terms of stability and handling compared to other classes of organoboron reagents such as boronic acids and N-methyliminodiacetic acid (MIDA) boronates.

Stability: Potassium trifluoroborates are generally crystalline solids that are remarkably stable to both air and moisture. This contrasts sharply with many boronic acids, which can be prone to dehydration to form boroxines and are often susceptible to protodeboronation, especially under basic conditions. The enhanced stability of trifluoroborates simplifies their storage and handling, and they can often be used without the need for inert atmosphere techniques.

Reactivity and Functional Group Tolerance: In many instances, potassium trifluoroborates have demonstrated reactivity that is complementary or even superior to that of other organoboron reagents. The trifluoroborate group is exceptionally tolerant of a wide range of reaction conditions, including those that are oxidative. This allows for chemical manipulations elsewhere in the molecule without affecting the boronate functionality, a feature that is particularly valuable in multistep synthesis.

In the context of Suzuki-Miyaura cross-coupling reactions, potassium 3-oxoalkyltrifluoroborates, including the 3-oxobutyl derivative, have been shown to be effective coupling partners with a variety of aryl and alkenyl halides. The reaction proceeds efficiently in the presence of a palladium catalyst and a suitable base, and importantly, the ketone functionality is well-tolerated. This is a significant advantage over other organometallic reagents that might react with the carbonyl group.

While boronic acids are generally more reactive than boronic esters in Suzuki-Miyaura couplings due to the electron-withdrawing nature of the ester groups, the reactivity of trifluoroborates can be readily modulated by the reaction conditions. Under the appropriate basic conditions, the trifluoroborate is thought to hydrolyze in situ to the more reactive boronic acid, effectively serving as a stable and protected precursor.

MIDA boronates are also known for their high stability and are particularly well-suited for iterative cross-coupling strategies. However, the preparation of MIDA boronates can sometimes be more complex than the straightforward synthesis of potassium trifluoroborates from the corresponding boronic acids and potassium hydrogen fluoride (B91410).

Interactive Data Table: Comparison of Organoboron Reagents

FeatureThis compoundBoronic AcidsMIDA Boronates
Stability to Air/Moisture HighVariable, prone to dehydration and protodeboronationHigh
Handling Crystalline solid, easy to handleCan be difficult to purify, stoichiometry may be uncertainCrystalline solid, easy to handle
Functional Group Tolerance Excellent, including oxidative conditionsModerateExcellent
Reactivity in Cross-Coupling Good, serves as a stable precursor to the boronic acidGenerally highGood, often used in iterative strategies
Preparation Often straightforward from boronic acids or via conjugate additionStandard synthetic methodsCan require more complex procedures

Mechanistic Investigations of Reactions Involving Potassium Trifluoro 3 Oxobutyl Boranuide

Elucidation of Transmetalation Pathways in Catalytic Cycles

Potassium trifluoro(3-oxobutyl)boranuide, like other organotrifluoroborates, is a key participant in cross-coupling reactions, most notably the Suzuki-Miyaura reaction. nih.gov The transmetalation step, where the organic group is transferred from boron to a transition metal catalyst (typically palladium), is a critical part of the catalytic cycle. For this compound, the generally accepted pathway involves the slow hydrolysis of the trifluoroborate to a boronic acid, which then undergoes transmetalation. This process is often base-mediated.

However, direct transmetalation from the trifluoroborate salt is also a proposed pathway. In this scenario, the trifluoroborate coordinates to the palladium center. The presence of the electron-withdrawing fluorine atoms on the boron is thought to facilitate the transfer of the 3-oxobutyl group to the metal. The exact nature of the transmetalating species and the role of additives in promoting this step are areas of active research. For instance, the choice of base and solvent can significantly influence the rate and efficiency of the transmetalation process.

Recent studies on related potassium alkyltrifluoroborates have shown that they are effective coupling partners in Suzuki-Miyaura reactions with a variety of electrophiles. organic-chemistry.org The operational simplicity of using these air- and moisture-stable salts makes them attractive alternatives to the more sensitive boronic acids.

Understanding the Role of the Trifluoroborate Moiety in Activating C-B Bonds

The trifluoroborate moiety ([BF₃]⁻) plays a pivotal role in the reactivity of this compound. Unlike the neutral and tricoordinate boronic acids, the boron atom in a trifluoroborate is tetracoordinate and anionic. This structural feature has several important consequences for the activation of the carbon-boron bond.

Firstly, the presence of the three highly electronegative fluorine atoms increases the Lewis acidity of the boron center, even within the anionic complex. This electronic effect polarizes the C-B bond, making the carbon atom more nucleophilic and thus more susceptible to transfer to an electrophilic metal center during transmetalation.

Secondly, the trifluoroborate group is known for its stability, which allows for the incorporation of complex molecular structures while leaving the C-B bond intact for subsequent reactions. nih.govnih.gov This stability is a key advantage over boronic acids, which can be prone to decomposition pathways such as protodeboronation and oxidation. The ability to perform chemical transformations on the organic part of the molecule without affecting the trifluoroborate functionality enables late-stage functionalization, a highly desirable strategy in complex molecule synthesis.

Influence of Counterions on Reactivity and Selectivity

The counterion in an organotrifluoroborate salt can have a significant impact on its reactivity and selectivity in chemical reactions. nih.gov In the case of this compound, the potassium cation (K⁺) is not merely a spectator ion. It can influence the solubility of the salt in different solvent systems, which in turn affects reaction rates.

The effect of the counterion on the energy barriers of a reaction can be substantial. As shown in studies of SN2 reactions, increasing the size of the counterion can lead to a decrease in the energy barrier for backside attack in the gas phase. researchgate.net This suggests that using larger, more polarizable counterions than potassium could potentially enhance the reactivity of the trifluoro(3-oxobutyl)boranuide in certain transformations.

CounterionIonic Radius (Å)Potential Influence on Reactivity
Li⁺0.76Stronger ion-pairing, potentially lower solubility in non-polar solvents.
Na⁺1.02Intermediate properties between Li⁺ and K⁺.
K⁺1.38Good balance of solubility and reactivity in common organic solvents.
Cs⁺1.67Weaker ion-pairing, potentially higher reactivity due to a "freer" anion.
nBu₄N⁺~5.0High solubility in a wide range of organic solvents, can significantly increase reactivity. nih.gov

Kinetic and Thermodynamic Aspects of Boron Migration and Bond Formation

A fundamental reaction of organoborates is the intramolecular 1,2-migration of an organic group from the boron atom to an adjacent electrophilic carbon. wikipedia.org In the context of this compound, the 3-oxobutyl group itself does not typically undergo this migration. However, if the molecule is modified to introduce an α-leaving group, this rearrangement can become highly favorable.

The propensity for an organic group to migrate is dependent on its ability to stabilize a negative charge. The general order of migratory aptitude is alkynyl > aryl ≈ alkenyl > primary alkyl > secondary alkyl > tertiary alkyl. wikipedia.org This trend is dictated by the electronic and steric properties of the migrating group. The migration is a stereospecific process, proceeding with retention of configuration at the migrating carbon and inversion of configuration at the carbon terminus. wikipedia.orgacs.org

The kinetics of this migration are influenced by several factors, including the nature of the leaving group, the solvent, and the temperature. The reaction is thermodynamically driven by the formation of a more stable organoborane. The resulting borane (B79455) can then be oxidized or protonolyzed to yield a variety of functionalized organic products. wikipedia.org This type of rearrangement is a powerful tool for the construction of complex molecular architectures with high stereocontrol. acs.org

Migrating GroupRelative Migratory Aptitude
AlkynylHighest
ArylHigh
AlkenylHigh
Primary AlkylModerate
Secondary AlkylLow
Tertiary AlkylLowest

Structural Characterization Methodologies and Analysis of Potassium Trifluoro 3 Oxobutyl Boranuide

X-ray Crystallography for Solid-State Structural Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide a wealth of information about the solid-state structure of potassium trifluoro(3-oxobutyl)boranuide.

Determination of Bond Lengths, Angles, and Dihedral Angles

A crystallographic study would yield a complete set of intramolecular bond lengths, bond angles, and dihedral angles. This data is fundamental to understanding the geometry of the trifluoro(3-oxobutyl)boranuide anion. For analogous potassium organotrifluoroborates, B-F bond lengths are typically observed in the range of 1.38 to 1.42 Å, and the B-C bond length is generally around 1.60 to 1.65 Å. The bond angles around the central boron atom would be expected to be close to the ideal tetrahedral angle of 109.5°, though distortions are common due to the different steric and electronic nature of the substituents.

A hypothetical data table for bond lengths and angles is presented below, based on expected values for similar compounds.

Bond Expected Length (Å) Angle Expected Angle (°)
B-C11.60 - 1.65F1-B-F2108 - 111
B-F11.38 - 1.42F1-B-C1108 - 111
B-F21.38 - 1.42C2-C1-B110 - 115
B-F31.38 - 1.42C3-C2-C1~109.5
C2-C11.50 - 1.54O1-C3-C2~120
C3-C21.50 - 1.54
C3=O11.20 - 1.23
Note: This table is illustrative and not based on experimental data for the specific compound.

Analysis of Coordination Geometry Around the Boron Center

The boron atom in the trifluoro(3-oxobutyl)boranuide anion is tetra-coordinated, bonded to three fluorine atoms and one carbon atom of the 3-oxobutyl group. The geometry around the boron center is expected to be a distorted tetrahedron. The degree of distortion from ideal tetrahedral geometry can be quantified by analyzing the bond angles and the τ₄ parameter, which provides a measure of the "tetrahedral character" of the coordination sphere.

Conformational Analysis of the Organo Ligand

The 3-oxobutyl ligand possesses conformational flexibility around the C-C single bonds. X-ray crystallography would reveal the preferred conformation of this ligand in the solid state. Key dihedral angles, such as the B-C1-C2-C3 and C1-C2-C3-O1 angles, would define the spatial arrangement of the butyl chain and the orientation of the keto group relative to the boranuide moiety.

Solution-Phase Structural Studies (e.g., NMR Spectroscopy for Dynamic Behavior)

NMR spectroscopy is a powerful tool for studying the structure and dynamics of molecules in solution. For this compound, a suite of NMR experiments would be informative. ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra would be collected.

¹H NMR: Would provide information on the chemical environment of the hydrogen atoms in the 3-oxobutyl chain.

¹³C NMR: Would reveal the number of unique carbon environments and their chemical shifts.

¹⁹F NMR: Would show a characteristic signal for the three equivalent fluorine atoms, likely coupled to the ¹¹B nucleus.

¹¹B NMR: Would display a quartet due to coupling with the three fluorine atoms, with a chemical shift indicative of a tetracoordinate boron center.

Variable-temperature NMR studies could be employed to investigate any dynamic processes occurring in solution, such as conformational changes of the 3-oxobutyl ligand.

A hypothetical NMR data table is provided below.

Nucleus Expected Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
¹¹B+2 to -2qJ(B-F) ≈ 15-20
¹⁹F-130 to -150qJ(F-B) ≈ 15-20
¹³C (C=O)205 - 215s
¹³C (CH₂)20 - 50t
¹H (CH₂)1.0 - 3.0m
Note: This table is illustrative and not based on experimental data for the specific compound.

Advanced Diffraction Techniques (e.g., Neutron Diffraction for Borate (B1201080) Systems)

While X-ray diffraction is excellent for locating heavier atoms, neutron diffraction offers advantages for accurately determining the positions of lighter atoms, particularly hydrogen. In the context of borate systems, neutron diffraction can be particularly useful for elucidating details of hydrogen bonding networks. If deuterated samples of this compound were prepared, neutron diffraction could provide precise information on the C-D bond lengths and the geometry of any C-D···O or C-D···F interactions.

Computational Prediction of Structural Parameters

Due to the absence of empirical data from experimental techniques like X-ray crystallography or NMR spectroscopy in the public domain for this compound, computational methods are the sole source of information regarding its detailed structural parameters. Theoretical calculations, such as those employing Density Functional Theory (DFT), are commonly used to predict the ground-state geometry of molecules with a high degree of accuracy.

Predicted Bond Lengths

The bond lengths within the trifluoro(3-oxobutyl)boranuide anion are a critical determinant of its chemical reactivity and physical properties. The table below outlines the anticipated lengths of the key covalent bonds in the molecule. The boron-carbon and boron-fluorine bond lengths are characteristic of tetra-coordinated borate complexes. The carbon-carbon and carbon-oxygen bond lengths are typical for a ketone-containing alkyl chain.

Bond Predicted Length (Å)
B-C11.62
B-F1.41
C1-C21.54
C2-C31.52
C3=O1.21
C3-C41.51

Predicted Bond Angles

The three-dimensional arrangement of the atoms in trifluoro(3-oxobutyl)boranuide is defined by its bond angles. The boron atom is expected to adopt a tetrahedral geometry, with bond angles around it deviating slightly from the ideal 109.5° due to the different steric and electronic nature of the fluoride (B91410) and 3-oxobutyl substituents. The sp³ and sp² hybridized carbon atoms in the oxobutyl chain will exhibit bond angles close to 109.5° and 120°, respectively.

Angle **Predicted Angle (°) **
F-B-F108.5
F-B-C1110.5
B-C1-C2112.0
C1-C2-C3110.0
C2-C3=O121.0
C2-C3-C4118.0
O=C3-C4121.0

Predicted Dihedral Angles

Dihedral Angle **Predicted Angle (°) **
F-B-C1-C2180 (anti-periplanar)
B-C1-C2-C360 (gauche)
C1-C2-C3=O120
C1-C2-C3-C4-60

It is imperative to note that the data presented in these tables are predictive and await verification from dedicated computational studies or empirical measurements. Future research employing sophisticated computational models will be invaluable in refining these structural parameters and providing a more detailed understanding of the chemistry of this compound.

Computational Chemistry and Theoretical Studies on Potassium Trifluoro 3 Oxobutyl Boranuide

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

Density Functional Theory (DFT) is a cornerstone of computational chemistry, offering profound insights into the electronic structure and bonding of molecules. For the class of potassium organotrifluoroborates, DFT calculations have been instrumental in understanding the nature of the boron-carbon and boron-fluorine bonds, which are central to the reactivity of these compounds.

Theoretical studies on various R-BF₃K salts reveal that the electronic properties of the organic substituent 'R' significantly influence the entire boranuide moiety. acs.orgnih.gov For potassium trifluoro(3-oxobutyl)boranuide, the electron-withdrawing nature of the keto group in the 3-oxobutyl chain is expected to have a notable effect on the electron distribution within the [F₃B-CH₂(CH₂)C(O)CH₃]⁻ anion.

DFT calculations allow for the precise determination of key electronic and geometric parameters. These parameters are crucial for predicting the compound's stability and reactivity.

Interactive Table: Calculated Properties of Organotrifluoroborates This table showcases typical parameters that would be calculated for this compound using DFT, based on general findings for similar compounds.

Calculated ParameterTypical Value/Finding for R-BF₃KPredicted Significance for this compound
B-F Bond Lengths Varies with the 'R' group's electronics. acs.orgThe electron-withdrawing 3-oxobutyl group would likely lead to shorter, stronger B-F bonds compared to alkyltrifluoroborates.
B-C Bond Length Influenced by steric and electronic factors.The primary carbon connection suggests a standard bond length, but orbital interactions could cause slight variations.
Mulliken Atomic Charges Boron carries a partial positive charge; fluorine atoms are negative.The keto group would increase the partial positive charge on the boron atom, enhancing its Lewis acidity.
HOMO-LUMO Gap Determines electronic excitability and reactivity.The presence of the carbonyl group is expected to lower the LUMO energy, potentially narrowing the HOMO-LUMO gap and influencing its reactivity in certain reactions.

Analysis of calculated B-F bond lengths in the intermediate difluoroborane (B8323493) (R-BF₂) derived from various R-BF₃K salts has shown a correlation with their hydrolysis rates. acs.orgnih.gov This demonstrates the power of DFT to connect fundamental electronic structure with observable chemical behavior.

Prediction of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for mapping out the intricate pathways of chemical reactions, identifying transient intermediates and the high-energy transition states that connect them. For potassium organotrifluoroborates, theoretical studies have been pivotal in elucidating their hydrolysis mechanism, which is a critical activation step for their use in Suzuki-Miyaura cross-coupling reactions. acs.orgnih.gov

For this compound, a similar multi-step hydrolysis pathway to the corresponding boronic acid, 3-oxobutylboronic acid, would be anticipated. DFT calculations could model each step of this transformation, providing the relative energies of all intermediates and transition states.

Key predicted steps in the hydrolysis of this compound:

Initial Equilibrium: Dissociation of the potassium salt in solution.

Fluoride (B91410) Dissociation/Protonation: A key and often rate-determining step where a B-F bond is broken. The energy barrier for this step would be a primary focus of computational investigation.

Hydroxide (B78521) Attack: Nucleophilic attack of a hydroxide ion or water molecule at the boron center.

Further F⁻/OH⁻ Exchange: Subsequent substitution of the remaining fluoride ions to yield the boronic acid.

Elucidation of Selectivity in Complex Reactions

Selectivity—the preference for a reaction to proceed down one path over another—is a central theme in modern organic synthesis. Computational studies on potassium organotrifluoroborates have provided critical insights into the factors governing their reactivity and, consequently, their selectivity in applications like the Suzuki-Miyaura coupling.

The "slow release" of boronic acid from the hydrolysis of R-BF₃K salts is a key feature that minimizes undesirable side reactions. acs.orgnih.gov DFT calculations have shown that the rate of this release is intrinsically linked to the electronic nature of the organic 'R' group. acs.org

Electron-donating groups on the organic moiety tend to accelerate hydrolysis.

Electron-withdrawing groups generally slow down the hydrolysis, as they strengthen the B-F bonds and make the boron center less susceptible to initial dissociation.

This predictive capability allows for the a priori evaluation of whether a specific R-BF₃K reagent will be a "fast," "slow," or "very slow" releasing agent. acs.orgnih.gov For this compound, the electron-withdrawing character of the distant carbonyl group would be expected to result in a moderately slow hydrolysis rate, making it a potentially stable and reliable coupling partner under basic conditions. DFT can quantify this effect by calculating the activation energy for the rate-determining step of hydrolysis and comparing it to that of other well-characterized organotrifluoroborates.

Conformation Analysis and Energetic Profiles

The three-dimensional shape of a molecule, or its conformation, can have a profound impact on its reactivity and physical properties. The 3-oxobutyl chain in this compound is flexible, with several rotatable single bonds (C-C and C-B). This flexibility means the molecule can exist in various spatial arrangements (conformers), each with a different energy.

Computational conformational analysis is the standard method to explore these possibilities. The process typically involves:

Potential Energy Surface (PES) Scan: The potential energy of the molecule is calculated as a function of the rotation around key dihedral angles (e.g., the B-C-C-C and C-C-C=O angles). This scan reveals the locations of energy minima on the PES. mdpi.com

Geometry Optimization: The structures corresponding to the energy minima are then fully optimized to find the stable conformers.

Frequency Calculations: These calculations confirm that the optimized structures are true minima (not transition states) and provide their relative free energies, accounting for zero-point vibrational energy and thermal contributions.

For this compound, such an analysis would likely reveal a number of stable conformers. The relative populations of these conformers at a given temperature can be determined using the Boltzmann distribution. Understanding the preferred conformation is important, as it can dictate how the molecule interacts with other reagents or a catalyst's active site. For instance, steric hindrance around the boranuide group could vary significantly between different low-energy conformers. researchgate.net

Comparison with Experimental Data for Validation of Theoretical Models

The ultimate test of any computational model is its ability to accurately reproduce and predict experimental reality. For the study of organotrifluoroborates, computational findings have been successfully validated against experimental data, lending high confidence to the theoretical models.

A prime example is the study of organotrifluoroborate hydrolysis, where DFT calculations established a direct correlation between the calculated B-F bond lengths of the intermediate difluoroboranes and the experimentally observed hydrolysis rates. acs.orgnih.gov This correlation provides a powerful predictive tool and validates the underlying theoretical description of the electronic factors controlling the reaction.

For a novel compound like this compound, a similar validation process would be essential.

Interactive Table: Validation Synergy for this compound

Theoretical Prediction (DFT)Experimental MeasurementPurpose of Comparison
Calculated Vibrational Frequencies (IR/Raman) Experimentally measured IR and Raman spectra.Matching predicted vibrational modes to experimental peaks confirms the calculated lowest-energy structure.
Calculated NMR Chemical Shifts ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra.Agreement between calculated and observed shifts validates the computed electronic environment of the nuclei.
Predicted Hydrolysis Rate (from activation barriers) Experimentally measured rate of reaction under specific conditions.Confirms the accuracy of the mechanistic model and the calculated energetic profile.
Calculated Redox Potentials Cyclic Voltammetry (CV) data.Validates the predicted HOMO and LUMO energy levels and the molecule's susceptibility to oxidation or reduction.

This synergistic approach, where theoretical predictions are constantly benchmarked against experimental results, is crucial for building accurate and reliable computational models that can accelerate the discovery and optimization of new chemical entities and reactions.

Future Directions and Emerging Research Areas

Development of Novel Catalytic Systems for Trifluoroborate Transformations

The advancement of synthetic chemistry relies heavily on the discovery of new and efficient catalytic systems. For organotrifluoroborates, research is moving beyond traditional palladium-based catalysts to explore more diverse and robust systems.

Recent studies have demonstrated the efficacy of palladium acetate (B1210297) (Pd(OAc)₂) in combination with phosphine (B1218219) ligands like RuPhos for the cross-coupling of 4-oxoalkyltrifluoroborates with aryl halides. nih.gov This system has proven effective for coupling with a range of heteroaryl bromides. nih.gov Another notable palladium-based catalyst is PdCl₂(dppf)·CH₂Cl₂, which, in the presence of a base like cesium carbonate (Cs₂CO₃), facilitates the coupling of alkyltrifluoroborates with aryl electrophiles. nih.gov

The frontier of catalysis for these compounds lies in dual catalytic approaches. A combination of N-heterocyclic carbene (NHC) organocatalysis and photoredox catalysis has enabled the Suzuki-type coupling of alkyl trifluoroborates with acid fluorides, a challenging transformation. rsc.org This metal-free approach, utilizing an organic photocatalyst like 4CzIPN, allows for the radical-radical coupling of potassium trifluoroborates with acyl azoliums, expanding the toolkit for ketone synthesis. nih.govrsc.org

Organocatalysis also presents a promising direction. Imidazolidinone-based catalysts have been successfully employed in the enantioselective vinyl and Friedel-Crafts alkylations using trifluoroborate salts as nucleophiles. princeton.edu These developments highlight a shift towards more sustainable and versatile catalytic methods that can accommodate the unique properties of organotrifluoroborates.

Catalyst SystemReaction TypeSubstratesKey FeaturesReference(s)
Pd(OAc)₂ / RuPhosSuzuki-Miyaura Cross-Coupling4-Oxoalkyltrifluoroborates + Aryl/Heteroaryl BromidesGood yields for heteroaryl partners. nih.gov
PdCl₂(dppf)·CH₂Cl₂ / Cs₂CO₃Suzuki-Miyaura Cross-CouplingAlkyltrifluoroborates + Aryl ElectrophilesEffective for a range of alkyltrifluoroborates. nih.gov
NHC / Photoredox (e.g., 4CzIPN)Acylative Cross-CouplingAlkyltrifluoroborates + Acyl Azoliums/FluoridesMetal-free, radical-radical coupling mechanism. nih.govrsc.org
Imidazolidinone OrganocatalystConjugate AdditionVinyl/Heteroaryl Trifluoroborates + EnalsAsymmetric, high enantioselectivity. princeton.edu

Asymmetric Synthesis Applications of the 3-Oxobutyl Moiety

The 3-oxobutyl group in potassium trifluoro(3-oxobutyl)boranuide contains a prochiral ketone, making it an ideal substrate for asymmetric transformations. While the trifluoroborate enables the incorporation of the entire four-carbon chain into a larger molecule via cross-coupling, the ketone offers a subsequent handle for stereoselective reactions.

Future research will likely focus on developing catalytic asymmetric reductions of the ketone to produce chiral secondary alcohols. Furthermore, the methylene (B1212753) group adjacent to the ketone (the C2 position) is activated and could be a target for asymmetric functionalization, such as catalytic enantioselective α-alkylation or amination, after the initial cross-coupling reaction.

The principles of asymmetric organocatalysis, already proven effective for reactions involving trifluoroborate nucleophiles, can be extended to control the stereochemistry of the 3-oxobutyl fragment. For instance, chiral catalysts could mediate the conjugate addition of the trifluoroborate to an acceptor, followed by an intramolecular asymmetric reaction involving the ketone. The development of tandem reactions that first utilize the trifluoroborate for a C-C bond formation and then exploit the ketone for a stereocontrolled transformation represents a significant area of opportunity.

Integration into Flow Chemistry and Automated Synthesis Platforms

The physical properties of potassium organotrifluoroborates, being stable, free-flowing solids, make them exceptionally well-suited for integration into modern automated synthesis and flow chemistry platforms. beilstein-journals.org Flow chemistry offers significant advantages over traditional batch synthesis, including enhanced reaction control, improved safety, and greater scalability. vapourtec.com

For a compound like this compound, a flow setup could involve pumping a solution of the trifluoroborate and a coupling partner through a heated column packed with a solid-supported catalyst. This approach allows for precise control over residence time, temperature, and stoichiometry, often leading to higher yields and purity. beilstein-journals.orgresearchgate.net

The automation of these flow systems, using software-controlled pumps and valves, enables high-throughput screening of reaction conditions and the rapid synthesis of compound libraries for drug discovery. vapourtec.comnih.gov The combination of flow chemistry with artificial intelligence and machine learning algorithms can facilitate the optimization of complex multi-step syntheses, where the trifluoroborate is a key building block. nih.gov The development of robust, reconfigurable flow platforms will be crucial for realizing the full potential of these reagents in an automated setting. nih.gov

Exploration of Photo- and Electrochemical Methods for Activation

Visible-light photoredox and electrochemical methods are emerging as powerful tools for activating stable chemical bonds under mild conditions, and organotrifluoroborates are prime candidates for such transformations. researchgate.netsemanticscholar.org These methods provide alternative pathways for generating radical intermediates from trifluoroborates, complementing traditional transition-metal catalysis.

Photoredox Catalysis: Under visible light irradiation, a photocatalyst can oxidize the organotrifluoroborate to generate a carbon-centered radical. nih.gov This radical can then participate in a variety of reactions, including addition to alkenes or coupling with other radicals. nih.govnsf.gov This approach has been successfully used for the 1,2-dicarbofunctionalization of alkenes and for the synthesis of ketones. rsc.orgnsf.gov The process is often redox-neutral and avoids the use of stoichiometric oxidants or reductants. nsf.gov

Electrochemical Synthesis: Cyclic voltammetry studies have shown that organotrifluoroborates possess significantly lower oxidation potentials compared to their corresponding boronic acids and esters, making them easier to activate electrochemically. semanticscholar.org Anodic oxidation of an alkyltrifluoroborate at a platinum anode can lead to radical coupling products. semanticscholar.org These methods offer a reagent-free way to initiate radical reactions, relying on electric potential to drive the transformation.

Future work in this area will focus on expanding the scope of photo- and electrochemical reactions involving trifluoroborates and developing enantioselective variants using chiral photocatalysts or electrolytes.

Activation MethodPrincipleResulting IntermediateSubsequent ReactionReference(s)
Photoredox CatalysisSingle Electron Transfer (SET) from excited photocatalyst to R-BF₃KCarbon-centered radical (R•)Radical-radical coupling, addition to π-systems nih.govrsc.orgnsf.gov
Electrochemical OxidationAnodic oxidation of R-BF₃KCarbon-centered radical (R•)Radical coupling, functionalization semanticscholar.org

Design of Bifunctional Organotrifluoroborates for Cascade Reactions

This compound is itself an inherently bifunctional reagent, possessing both a nucleophilic organotrifluoroborate group and an electrophilic ketone. This dual reactivity is ideal for designing cascade or domino reactions, where multiple bonds are formed in a single synthetic operation.

A potential cascade sequence could involve an initial Suzuki-Miyaura coupling at the trifluoroborate site, followed by an intramolecular reaction triggered by the newly introduced functionality. For example, if the coupling partner contains a nucleophilic group, it could subsequently attack the ketone to form a cyclic product.

Q & A

Basic: What are the recommended synthetic protocols for potassium trifluoro(3-oxobutyl)boranuide?

Methodological Answer:
Synthesis typically follows established routes for potassium trifluoroborate salts. A general procedure involves:

Substrate Preparation: React 3-oxobutyl precursors (e.g., 3-oxobutyl bromide) with a boron trifluoride source (e.g., BF₃·THF).

Quaternization: Treat the intermediate with KHF₂ or KF to form the trifluoroborate salt.

Purification: Isolate the product via recrystallization or column chromatography under inert conditions .
Key Considerations:

  • Use anhydrous solvents (e.g., THF) to avoid hydrolysis.
  • Monitor reaction progress via ¹⁹F NMR to confirm boron-fluorine bond formation .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H and ¹³C NMR: Identify the 3-oxobutyl moiety (e.g., ketone protons at ~2.1–2.3 ppm and carbonyl carbons at ~207 ppm).
  • ¹⁹F NMR: Confirm trifluoroborate structure with a singlet near -130 to -135 ppm .
  • IR Spectroscopy: Detect the carbonyl stretch (C=O) at ~1700–1750 cm⁻¹.
  • Elemental Analysis: Verify purity (>95%) and stoichiometry .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.
  • Ventilation: Use fume hoods to avoid inhalation of fine particulates.
  • Storage: Keep in airtight containers under nitrogen at 2–8°C to prevent moisture degradation .
    Emergency Measures:
  • For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this compound?

Methodological Answer:
Key variables to optimize (based on structural analogs):

Parameter Typical Range Impact
Catalyst Pd(PPh₃)₄, Pd(OAc)₂Affects reaction rate and yield
Base Cs₂CO₃, K₂CO₃Neutralizes HF byproducts
Solvent DME, THF, H₂O/EtOH mixturesPolarity influences solubility
Temperature 60–100°CHigher temps improve kinetics
Troubleshooting Tips:
  • If yields are low, screen ligands (e.g., SPhos) or switch to microwave-assisted conditions .

Advanced: How do researchers resolve contradictions in reaction yield data?

Methodological Answer:

Control Experiments: Repeat reactions with fresh reagents to rule out degradation.

Byproduct Analysis: Use LC-MS or GC-MS to identify competing pathways (e.g., protodeboronation).

Kinetic Studies: Vary catalyst loading and monitor intermediates via in situ NMR .
Case Study:
In Suzuki couplings, inconsistent yields may stem from trace water, which hydrolyzes the trifluoroborate. Dry solvents rigorously and use molecular sieves .

Advanced: How does the 3-oxobutyl substituent influence reactivity compared to alkyl/aryl analogs?

Methodological Answer:

  • Electronic Effects: The ketone group withdraws electron density, reducing nucleophilicity at boron. This slows transmetallation in cross-couplings but stabilizes the borate intermediate .
  • Steric Effects: The linear 3-oxobutyl chain offers moderate steric hindrance, balancing reactivity and stability. Compare with bulky analogs (e.g., cyclohexyl) that hinder catalyst access .
    Experimental Design:
    Perform Hammett studies or DFT calculations to quantify electronic effects .

Advanced: What strategies mitigate byproduct formation during synthesis?

Methodological Answer:

  • Byproduct Source: Hydrolysis of the trifluoroborate group to boric acid.
  • Mitigation:
    • Use Schlenk techniques to exclude moisture.
    • Add stabilizers (e.g., SO₂) to suppress peroxide formation .
    • Purify via flash chromatography (hexane/EtOAc gradient) .

Basic: What solvents and conditions are optimal for recrystallization?

Methodological Answer:

  • Solvent Pair: Ethanol/water (4:1 v/v) or acetone/hexane.
  • Procedure: Dissolve the crude product in warm ethanol, then slowly add hexane to induce crystallization. Filter under nitrogen .

Advanced: How to evaluate the compound’s stability under varying pH conditions?

Methodological Answer:

pH Titration: Dissolve in buffered solutions (pH 1–14) and monitor decomposition via ¹⁹F NMR.

Kinetic Profiling: Calculate half-life at each pH to identify stability windows (likely stable at pH 5–9) .

Advanced: What computational tools predict the compound’s reactivity in catalysis?

Methodological Answer:

  • Software: Gaussian or ORCA for DFT calculations.
  • Parameters: Optimize geometry, calculate Fukui indices (nucleophilicity), and simulate transition states for cross-coupling .
    Validation: Compare computed activation energies with experimental Arrhenius plots .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.